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Compound of Interest

Compound Name: PF-06939999

Cat. No.: B10827821

PF-06939999 Technical Support Center

This technical support guide provides researchers, scientists, and drug development
professionals with detailed information regarding the dose-limiting toxicities (DLTs) and safety
profile of PF-06939999, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5),
as observed in clinical trials.

Frequently Asked Questions (FAQs) and
Troubleshooting

Q1: What were the primary dose-limiting toxicities (DLTs) reported for PF-06939999 in its
Phase 1 clinical trial?

Al: In the Phase 1 dose-escalation trial (NCT03854227), four DLTs were reported among 24
evaluable patients.[1][2][3][4] The specific DLTs were hematological in nature and included
thrombocytopenia, anemia, and neutropenia.[1][2][5] All observed cytopenias were reported to
be dose-dependent and reversible with dose modification.[4]

Q2: At what specific dose levels were the dose-limiting toxicities observed?

A2: The DLTs were observed at the higher dose levels evaluated in the study.[2][3][4]
Specifically:
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e Thrombocytopenia (n=2): Observed at the 6 mg twice-daily (b.i.d.) dose. One case was
Grade 4 and the other was Grade 3.[3][4]

e Anemia (n=1): A Grade 3 event observed at the 8 mg once-daily (q.d.) dose.[3][4]
e Neutropenia (n=1): A Grade 3 event observed at the 6 mg once-daily (q.d.) dose.[3][4]
Q3: Aside from DLTs, what were the most common treatment-related adverse events (TRAES)?

A3: Across all dose levels, the most frequently reported any-grade TRAEs (affecting >20% of
patients) were anemia (43%), thrombocytopenia (32%), dysgeusia (29%), fatigue (29%), and
nausea (29%).[4][5] The most common Grade =3 TRAESs included anemia (28%),
thrombocytopenia or decreased platelet count (22%), fatigue (6%), and neutropenia (4%).[2][6]

Q4: How should researchers monitor for potential toxicities when working with PF-06939999 in
a pre-clinical or clinical setting?

A4: Given the observed DLTs, rigorous monitoring for hematological toxicity is critical. Regular
complete blood counts (CBCs) should be performed to track levels of platelets, hemoglobin,
and neutrophils. A workflow for monitoring and managing potential hematological adverse
events is recommended, starting with baseline measurements and continuing with frequent on-
treatment assessments, especially following dose escalations.

Q5: What was the Recommended Phase 2 Dose (RP2D) and was a Maximum Tolerated Dose
(MTD) established?

A5: The RP2D was identified as 6 mg administered once daily (g.d.).[1][5] A maximum tolerated
dose (MTD) was not determined in the Phase 1 study.[1][2][6]

Q6: What is the mechanism of action for PF-069399997?

A6: PF-06939999 is an orally available, selective small-molecule inhibitor of Protein Arginine
Methyltransferase 5 (PRMT5).[7] PRMTS5 is an enzyme that methylates various protein
substrates involved in processes dysregulated in cancer, such as pre-messenger RNA (mMRNA)
splicing and cell proliferation.[7] By inhibiting PRMT5, PF-06939999 decreases the levels of
symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, which can lead to
growth arrest and cell death in susceptible tumor cells.[7][8]
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Summary of Dose-Limiting Toxicities

The quantitative data on DLTs from the Phase 1 dose-escalation study (NCT03854227) are
summarized below.

L Total DLT-
Dose-Limiting Grade (NCI- PF-06939999 Number of
. . . Evaluable
Toxicity CTCAE v5.0) Dose Patients .
Patients
Thrombocytopeni ]
6 mg b.i.d. 1 24
a
Thrombocytopeni ]
6 mg b.i.d. 1 24
a
Anemia 3 8 mg q.d. 1 24
Neutropenia 3 6 mg g.d. 1 24

Data sourced from clinical trial NCT03854227 results.[2][3][4]

Experimental Protocols

The safety and toxicity data for PF-06939999 were generated from a Phase 1, first-in-human,
dose-escalation, and dose-expansion trial.[2][7]

Study Design: The trial (NCT03854227) consisted of two parts: Part 1 (dose escalation) and
Part 2 (dose expansion).[2][7] The primary objectives of Part 1 were to evaluate the safety and
tolerability of PF-06939999, identify DLTs, and determine the MTD and/or RP2D.[2] A Bayesian
Logistic Regression Model was used to guide decisions on dose escalation.[4] The study was
administered in 28-day cycles.[2][7]

Patient Population: The study enrolled patients with selected advanced or metastatic solid
tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell
carcinoma (HNSCC), urothelial cancer, and others known to have a potential for frequent
splicing factor mutations.[4][5]
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Dosing and Administration: PF-06939999 was administered orally as a monotherapy, either
once daily (g.d.) or twice daily (b.i.d.).[2][7] The dose-escalation part evaluated a range from
0.5 mg to 12 mg daily.[4][5]

Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer
Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3] DLTs
were assessed during the first cycle of treatment. Pharmacodynamic activity was evaluated by

measuring changes in plasma levels of symmetric dimethylarginine (SDMA).[2][4]

Visualizations
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Caption: Logical workflow for DLT identification in the PF-06939999 Phase 1 trial.
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PF-06939999 Mechanism of Action
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Caption: Simplified signaling pathway showing the mechanism of action of PF-06939999.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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